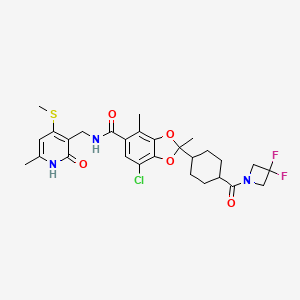
Estradiol 3,17-bis(enanthate-d13)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estradiol 3,17-bis(enanthate-d13) is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of Estradiol 3,17-bis(enanthate-d13) is C32H22D26O4, and it has a molecular weight of 522.89 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol 3,17-bis(enanthate-d13) involves the esterification of estradiol with enanthic acid (heptanoic acid) in the presence of deuterium. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of Estradiol 3,17-bis(enanthate-d13) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Estradiol 3,17-bis(enanthate-d13) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form estrone derivatives.
Reduction: Reduction reactions can convert it back to estradiol or other reduced forms.
Substitution: The enanthate groups can be substituted with other ester groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic catalysts are employed to facilitate ester substitution reactions.
Major Products Formed
Oxidation: Estrone derivatives.
Reduction: Estradiol or other reduced forms.
Substitution: Various ester derivatives depending on the substituent used.
Applications De Recherche Scientifique
Estradiol 3,17-bis(enanthate-d13) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of estradiol derivatives.
Biology: Employed in studies of estrogen receptor binding and hormone metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estradiol derivatives.
Industry: Applied in the development of hormone replacement therapies and contraceptives.
Mécanisme D'action
Estradiol 3,17-bis(enanthate-d13) exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, it activates the estrogen receptor complex, which then translocates to the nucleus and binds to estrogen response elements (EREs) on DNA. This binding initiates the transcription of estrogen-responsive genes, leading to various physiological effects such as cell proliferation, differentiation, and regulation of reproductive functions .
Comparaison Avec Des Composés Similaires
Estradiol 3,17-bis(enanthate-d13) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Similar compounds include:
Estradiol enanthate: A non-deuterated form used in hormone replacement therapy.
Estradiol valerate: Another ester derivative used in contraceptives and hormone therapy.
Estradiol cypionate: A long-acting ester used in various medical applications.
Estradiol 3,17-bis(enanthate-d13) stands out due to its application in research involving stable isotope labeling, which is not a feature of the other similar compounds .
Propriétés
Formule moléculaire |
C32H48O4 |
|---|---|
Poids moléculaire |
522.9 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-13-methyl-3-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecadeuterioheptanoate |
InChI |
InChI=1S/C32H48O4/c1-4-6-8-10-12-30(33)35-24-15-17-25-23(22-24)14-16-27-26(25)20-21-32(3)28(27)18-19-29(32)36-31(34)13-11-9-7-5-2/h15,17,22,26-29H,4-14,16,18-21H2,1-3H3/t26-,27-,28+,29+,32+/m1/s1/i1D3,2D3,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 |
Clé InChI |
OVAHZPTYWMWNKO-DSEQSBRYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C |
SMILES canonique |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCCCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)




![[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)







